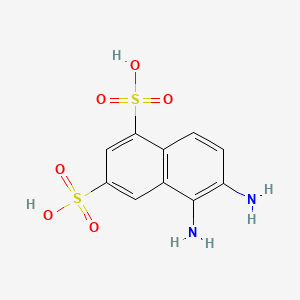

5,6-Diaminonaphthalene-1,3-disulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-diaminonaphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6S2/c11-8-2-1-6-7(10(8)12)3-5(19(13,14)15)4-9(6)20(16,17)18/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEHRJJAWUJGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994551 | |

| Record name | 5,6-Diaminonaphthalene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73692-57-6 | |

| Record name | 5,6-Diamino-1,3-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73692-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diaminonaphthalene-1,3-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Diaminonaphthalene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-diaminonaphthalene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 5,6-Diaminonaphthalene-1,3-disulfonic Acid

Introduction: Unveiling a Versatile Naphthalene Derivative

5,6-Diaminonaphthalene-1,3-disulfonic acid is a fascinating organic compound that holds a significant position in various scientific and industrial domains. Its unique molecular architecture, featuring a naphthalene core functionalized with both amino and sulfonic acid groups, bestows upon it a versatile set of physicochemical properties.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these characteristics, underpinned by field-proven insights and authoritative references. The strategic placement of two amino groups at the 5 and 6 positions and two sulfonic acid groups at the 1 and 3 positions results in a molecule with notable water solubility and reactivity.[1] Consequently, it serves as a crucial intermediate in the synthesis of azo dyes, a sensitive reagent in analytical chemistry, and a molecule of interest in biological research.[1]

Core Physicochemical Profile

A foundational understanding of this compound begins with its fundamental properties, which are summarized in the table below. These data points are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C10H10N2O6S2 | [1][2] |

| Molecular Weight | 318.33 g/mol | [1][2] |

| CAS Number | 73692-57-6 | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Data not consistently available; typically a solid. | |

| Solubility | Soluble in water. | [1] |

| Storage Temperature | 0-10°C is recommended for some related compounds. | [3] |

Synthesis and Purification: From Naphthalene to a Functionalized Derivative

The synthesis of this compound is a multi-step process that has evolved to improve yield and efficiency.[1] Modern synthetic routes offer precise control over the introduction of functional groups onto the naphthalene backbone.[1]

Synthetic Pathway Overview

Historically, the synthesis was a lengthy process with modest yields of around 50%.[1] Contemporary methods, however, have been refined for better outcomes. The general synthetic strategy involves:

-

Sulfonation: The initial step is the introduction of sulfonic acid groups onto the naphthalene ring. This is typically achieved through electrophilic aromatic substitution using reagents like sulfur trioxide or chlorosulfonic acid.[1]

-

Nitration: Following sulfonation, nitro groups are introduced at specific positions on the naphthalene ring.

-

Reduction: The final key step is the reduction of the nitro groups to amino groups. This is often accomplished via catalytic hydrogenation using hydrogen gas in the presence of catalysts such as palladium on carbon or nickel supported on alumina.[1]

Caption: A simplified workflow of the synthesis of this compound.

Purification

Purification of the final product is crucial to remove impurities and byproducts from the synthesis. A common method for purifying related diaminonaphthalene compounds is crystallization from water or aqueous ethanol, followed by vacuum sublimation.

Spectral and Physicochemical Characteristics

The utility of this compound in various applications is directly linked to its spectral and other physicochemical properties.

Spectral Properties

-

UV-Vis Absorption: In aqueous media, this compound exhibits dual maximum absorbance wavelengths (λmax) at approximately 274 nm and 310 nm. This characteristic allows for rapid purity assessment and is fundamental to its use in colorimetric assays.[1]

-

Fluorescence: A key feature of this compound is its reaction with nitrite in an acidic medium to form a highly fluorescent naphthotriazole derivative in an alkaline medium.[4] This reaction forms the basis of a sensitive spectrofluorimetric method for nitrite determination.[4]

| Spectroscopic Property | Wavelength (nm) | Conditions |

| UV-Vis Absorbance (λmax) | 274 and 310 | Aqueous media |

| Fluorescence of Nitrite Adduct | Not specified | Alkaline medium |

Solubility and Stability

The presence of two sulfonic acid groups imparts good water solubility to the molecule.[1] For handling and storage, it is advisable to keep the compound in a tightly closed container in a dry, well-ventilated place, and away from ignition sources. Some related compounds are sensitive to air.[5][6]

Acid-Base Properties

Applications in Scientific Research

The unique properties of this compound make it a valuable tool in several research areas.

Analytical Chemistry: Nitrite Detection

One of the most notable applications is in the sensitive and specific determination of nitrite.[4] The reaction of the compound with nitrite in an acidic environment produces a fluorescent product, allowing for the quantification of nitrite at very low concentrations (detection limit of 0.09 ng/mL).[4] This method has been successfully applied to determine nitrite levels in tap and lake water.[4]

Caption: The reaction pathway for the spectrofluorimetric detection of nitrite.

Protocol: Spectrofluorimetric Determination of Nitrite

This protocol is based on the principle that this compound reacts with nitrite to form a fluorescent compound.[4]

Materials:

-

This compound (DANDS) solution

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Nitrite standard solutions

-

Water sample (e.g., tap water, lake water)

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Collect the water sample to be analyzed. If necessary, filter the sample to remove any particulate matter.

-

Reaction:

-

To a specific volume of the water sample (or nitrite standard), add the DANDS solution.

-

Acidify the mixture with the HCl solution to facilitate the reaction.

-

Allow the reaction to proceed for a set amount of time at a controlled temperature.

-

-

Fluorescence Measurement:

-

Make the solution alkaline by adding the NaOH solution. This is crucial for the high fluorescence of the resulting 1-[H]-naphthotriazole-6,8-disulfonic acid.[4]

-

Measure the fluorescence intensity of the solution using a spectrofluorometer at the appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Create a calibration curve by plotting the fluorescence intensity versus the concentration of the nitrite standard solutions.

-

Determine the concentration of nitrite in the water sample by comparing its fluorescence intensity to the calibration curve.

-

Other Applications

-

Dye Synthesis: It is a precursor in the manufacturing of various dyes, particularly azo dyes.[1]

-

Biological Research: Studies have suggested potential biological activities, including antioxidant and antimicrobial properties.[1] Its structure may also be a scaffold for modification in drug development.[1]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and related compounds. Safety data for similar sulfonic acids indicates that they can be irritating to the skin and eyes.[1][5] Due to its acidic nature, it may cause irritation or burns.[1]

General Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Avoid breathing dust.[7]

-

Store in a tightly closed container in a dry place.[5]

Conclusion

This compound is a compound of significant scientific interest due to its versatile physicochemical properties. Its water solubility, distinct spectral characteristics, and reactivity make it an invaluable tool in analytical chemistry, dye synthesis, and potentially in biological and pharmaceutical research. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective and responsible use in the laboratory and beyond.

References

- PubChem. (n.d.). This compound.

- Capitán-Vallvey, L. F., et al. (2004). Spectrofluorimetric determination of nitrite with 5,6-diamino-1,3-naphthalene disulfonic acid. Analytica Chimica Acta, 508(1), 139-144.

- Organic Syntheses. (n.d.). Procedure for the synthesis of a related diaminonaphthalene compound.

- ResearchGate. (n.d.). UV/Vis absorption and emission spectra of NDI-NA.

- Molbase. (n.d.). This compound | CAS 73692-57-6.

- PubChem. (n.d.). 3,8-diaminonaphthalene-1,5-disulphonic acid, sodium salt.

- Kanjolia, R. K., & Pant, D. D. (1982). Effects of solvent and acid concentration on the absorption and fluorescence spectra of α,α-diaminonaphthalenes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 78(1), 353-364.

- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.

- PrepChem.com. (n.d.). Synthesis of 1,5-diaminonaphthalene.

- Solubility of Things. (n.d.). 1,5-Diaminonaphthalene.

- Wittich, R. M., Rast, H. G., & Knackmuss, H. J. (1988). Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp. Applied and Environmental Microbiology, 54(7), 1842-1847.

- AHH Chemical. (n.d.). Cas 50976-35-7, 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT.

- ResearchGate. (n.d.). UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene....

- precisionFDA. (n.d.). 3,8-DIAMINONAPHTHALENE-1,5-DISULFONIC ACID.

- PubChem. (n.d.). 1,5-Diaminonaphthalene.

- ResearchGate. (n.d.). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions.

Sources

- 1. Buy this compound | 73692-57-6 [smolecule.com]

- 2. This compound | C10H10N2O6S2 | CID 174421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. 1,8-Diaminonaphthalene | 479-27-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5,6-Diaminonaphthalene-1,3-disulfonic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diaminonaphthalene-1,3-disulfonic acid is a synthetically derived organic compound featuring a naphthalene core substituted with two amino (-NH₂) groups and two sulfonic acid (-SO₃H) groups.[1] Its molecular formula is C₁₀H₁₀N₂O₆S₂ and it has a molecular weight of approximately 318.33 g/mol .[1][2] The unique arrangement of these functional groups imparts specific chemical properties, making it a valuable intermediate in various chemical syntheses, particularly in the fields of dye chemistry and as a building block for more complex molecules with potential biological activity.[1] This guide provides a comprehensive overview of its molecular structure, synthesis, key chemical characteristics, and applications, with a focus on its relevance to research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 73692-57-6 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₆S₂ | [1][2] |

| Molecular Weight | 318.33 g/mol | [1] |

| Appearance | Typically a solid powder | |

| Solubility | Soluble in water | [1] |

Molecular Structure and Formula

The molecular structure of this compound is characterized by a naphthalene bicyclic aromatic ring system. The amino groups are positioned at carbons 5 and 6, while the sulfonic acid groups are attached to carbons 1 and 3.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is a multi-step process that typically begins with naphthalene. The foundational work on naphthalene sulfonation was established in the 1930s.[1]

Synthetic Pathway Overview

A common synthetic route involves the following key transformations:

-

Sulfonation: Naphthalene is first treated with a sulfonating agent, such as sulfuric acid or sulfur trioxide, to introduce the sulfonic acid groups onto the aromatic ring.[1]

-

Nitration: The sulfonated naphthalene is then nitrated to introduce nitro groups at specific positions.

-

Reduction: The nitro groups are subsequently reduced to amino groups, yielding the final product.[1]

Modern synthetic protocols have incorporated advanced catalytic processes, such as those using palladium, to improve reaction efficiency and regioselectivity.[1]

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol: Reduction of Dinitronaphthalene Precursor

Materials:

-

Dinitronaphthalene disulfonic acid derivative

-

Ethanol (or other suitable solvent)

-

Catalyst (e.g., Platinum on activated charcoal)

-

Hydrogen source (e.g., Hydrogen gas)

-

Reaction vessel (e.g., Stirrer autoclave)

Procedure:

-

The dinitronaphthalene disulfonic acid is dissolved or suspended in a suitable organic solvent, such as toluene, in a stirrer autoclave.

-

A catalytic amount of platinum on activated charcoal (e.g., 1% by weight) is added to the mixture.

-

The autoclave is sealed and purged with an inert gas, followed by the introduction of hydrogen gas to a constant pressure (e.g., 10 bars).

-

The reaction mixture is heated (e.g., to 50°C) and stirred vigorously.

-

The progress of the hydrogenation is monitored until the reaction is complete.

-

After cooling, the reaction solution is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization. Industrial-scale purification often employs crystallization, which can achieve purity levels of 85-92%.[1]

Chemical Reactivity and Identification

The chemical behavior of this compound is dictated by its functional groups.

-

Amino Groups: The two amino groups are activating and ortho-, para-directing in electrophilic aromatic substitution reactions. They can also be oxidized to form nitro or imino compounds.[1]

-

Sulfonic Acid Groups: The sulfonic acid groups are deactivating and meta-directing. They can undergo nucleophilic substitution reactions to form derivatives such as sulfonamides.[1]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the arrangement of protons and carbon atoms in the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides an accurate determination of the molecular weight and elemental composition.

-

UV-Vis Spectroscopy: The compound exhibits characteristic absorbance maxima in the ultraviolet-visible spectrum, with reported dual λ_max at 274 and 310 nm, which can be used for quantitative analysis and purity assessment.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound and for the analysis of related naphthalene sulfonates. A common approach for analyzing naphthalene sulfonates involves ion-pair reversed-phase HPLC with UV or fluorescence detection.[3][4]

Applications in Research and Drug Development

The versatile chemical nature of this compound makes it a valuable starting material and intermediate in several areas of research and development.

Dye Synthesis

Historically and currently, a primary application of this compound is as a precursor in the synthesis of azo dyes.[1] The amino groups can be diazotized and coupled with other aromatic compounds to create a wide range of colored substances for various applications, including staining biological samples.[1]

Organic Synthesis Intermediate

The presence of multiple reactive sites allows for its use as a building block in the synthesis of more complex organic molecules and functional materials.[1]

Potential in Drug Development

The naphthalene scaffold is a recognized pharmacophore present in numerous approved drugs.[5] While direct therapeutic applications of this compound are not established, its structural features make it an attractive starting point for medicinal chemistry campaigns. Research has suggested potential antioxidant and antimicrobial properties for this compound.[1] Its derivatives are being investigated for various therapeutic applications. For instance, naphthalene-based compounds have been explored as potential agents for treating babesiosis by targeting lactate dehydrogenase.[6] Furthermore, novel naphthoquinone derivatives have been synthesized and evaluated for their anticancer properties.[7] The structural framework of diaminonaphthalene sulfonic acids offers a template for designing molecules with enhanced biological activity and reduced toxicity.[1]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is important to consult the specific Safety Data Sheet (SDS) for detailed information.

-

Hazards: Sulfonic acids can be irritating to the skin and eyes.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn.

-

Handling: The compound should be handled in a well-ventilated area to avoid inhalation of dust.

-

Storage: It should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a multifaceted organic compound with a rich history in dye chemistry and significant potential as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, characterized by the strategic placement of amino and sulfonic acid groups on a naphthalene core, provides a platform for the development of a wide array of functional molecules. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and analytical characterization is paramount for harnessing its full potential in the creation of novel materials and therapeutic agents.

References

- Organic Syntheses. (n.d.). 1,4-DINITRONAPHTHALENE.

- PubChem. (n.d.). This compound.

- SIELC Technologies. (n.d.). Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column.

- PubChem. (n.d.). 3,8-diaminonaphthalene-1,5-disulphonic acid, sodium salt.

- Organic Syntheses. (n.d.). and the resulting deep red solution is capped with a glass septum and heated in a silicon oil bath at 100 °C for 48 h under argon atmosphere (Figure 2) ( - Note 5.

- precisionFDA. (n.d.). 3,8-DIAMINONAPHTHALENE-1,5-DISULFONIC ACID.

- Google Patents. (n.d.). CN106631821A - Method for preparing diaminonaphthalene.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column.

- Justia Patents. (n.d.). Process for manufacturing diaminonaphthalene.

- PubMed. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Google Patents. (n.d.). CN102020568A - Method for preparing 1,5-diaminonaphthalene and 1,8-diaminonaphthalene.

- Wikipedia. (n.d.). 1,5-Diaminonaphthalene.

- European Patent Office. (2008, December 3). PROCESS FOR PREPARATION OF 1,5-DIAMINONAPHTHALENES - Patent 1295864.

- ResearchGate. (2025, August 5). Developments in Methods of Analysis for Naphthalene Sulfonates.

- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.

- ResearchGate. (2025, August 8). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction.

- Google Patents. (n.d.). Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid.

- PubChem. (n.d.). 1,5-Diaminonaphthalene.

- Organic Syntheses. (n.d.). naphthalene-1,5-disulfonyl chloride.

- National Institutes of Health. (2020, June 1). Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes.

- Solubility of Things. (n.d.). 1,5-Diaminonaphthalene.

- National Institutes of Health. (2020, January 30). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug.

- National Institutes of Health. (n.d.). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads.

Sources

- 1. Buy this compound | 73692-57-6 [smolecule.com]

- 2. This compound | C10H10N2O6S2 | CID 174421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Aminonaphthalene-1,5-disulfonic acid;5,8-diaminonaphthalene-2-sulfonic acid | C20H19N3O9S3 | CID 88505196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of 5,6-Diaminonaphthalene-1,3-disulfonic Acid and its Application as a Highly Sensitive Fluorogenic Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral properties of 5,6-diaminonaphthalene-1,3-disulfonic acid (DANDS). While intrinsically exhibiting minimal fluorescence, DANDS serves as a powerful fluorogenic probe upon reaction with nitric oxide (NO) or nitrite (NO₂⁻). This guide elucidates the chemical basis of this transformation and the remarkable spectral characteristics of the resulting fluorescent product, 1-[H]-naphthotriazole-6,8-disulfonic acid. We will delve into the practical applications of this system, particularly in the sensitive detection of NO and NO₂⁻, critical signaling molecules in various physiological and pathological processes. Detailed experimental protocols for the spectrofluorimetric determination of these analytes are provided, alongside a discussion of the factors influencing the reaction and subsequent fluorescence. This guide is intended to be a valuable resource for researchers in analytical chemistry, biochemistry, and drug development seeking to leverage the unique spectral behavior of DANDS.

Introduction: The Chemical Versatility of this compound

This compound is a water-soluble organic compound featuring a naphthalene core substituted with two amino groups and two sulfonic acid groups.[1] Its chemical structure makes it a valuable precursor in the synthesis of various azo dyes.[1] While its inherent spectral properties in the visible range are unremarkable, its true potential as a powerful analytical tool is unlocked through a specific chemical reaction.

The presence of adjacent amino groups on the naphthalene ring allows DANDS to undergo a cyclization reaction with nitric oxide or nitrite in an acidic environment. This reaction forms a highly fluorescent triazole derivative, 1-[H]-naphthotriazole-6,8-disulfonic acid. This transformation from a non-fluorescent to a highly fluorescent species forms the basis of sensitive detection methods for these important analytes.

Spectral Properties of this compound

Absorbance Characteristics

Under standard aqueous conditions, this compound exhibits two primary absorbance maxima in the ultraviolet region of the electromagnetic spectrum. These have been identified at approximately 274 nm and 310 nm . This dual absorbance provides a straightforward method for confirming the presence and assessing the purity of the compound in solution.

Intrinsic Fluorescence: A Notable Absence

In its native state, this compound does not exhibit significant fluorescence. This property is, in fact, advantageous for its application as a fluorogenic probe, as it ensures a low background signal and, consequently, a high signal-to-noise ratio upon reaction with its target analyte.

The Fluorogenic Reaction: Unlocking the Fluorescent Potential

The analytical utility of DANDS stems from its reaction with nitric oxide or nitrite. This reaction proceeds in an acidic medium and results in the formation of 1-[H]-naphthotriazole-6,8-disulfonic acid, a compound with strong fluorescence in an alkaline medium.[1]

Caption: Fluorogenic reaction of DANDS with NO or NO₂⁻.

This reaction is highly specific and forms the cornerstone of sensitive and selective assays for the quantification of these analytes in various biological and environmental samples.

Spectral Properties of the Fluorescent Product: 1-[H]-Naphthotriazole-6,8-disulfonic Acid

Table 1: Key Spectral Parameters

| Parameter | This compound | 1-[H]-Naphthotriazole-6,8-disulfonic Acid |

| UV-Vis Absorbance (λmax) | 274 nm, 310 nm | Data not available |

| Fluorescence | Negligible | Strong in alkaline medium |

Applications in Analytical Chemistry: A Focus on Nitric Oxide and Nitrite Detection

The fluorogenic reaction of DANDS has been successfully applied to the development of highly sensitive spectrofluorimetric methods for the determination of nitric oxide and nitrite. These methods offer significant advantages in terms of specificity and low detection limits.

Spectrofluorimetric Determination of Nitrite

A method has been developed for the determination of nitrite based on its reaction with DANDS in an acidic medium to form the fluorescent 1-[H]-naphthotriazole-6,8-disulfonic acid.[1]

This method has been successfully applied to the determination of nitrite in tap and lake water without the need for extraction, demonstrating its robustness for environmental monitoring.[1]

Spectrofluorimetric Determination of Nitric Oxide

Similarly, a spectrofluorimetric method for the determination of nitric oxide has been reported. This method is based on the trapping of NO by DANDS in the presence of dioxygen to yield the highly fluorescent 1-[H]-naphthotriazole-6,8-disulfonic acid in a moderately alkaline medium.[2]

This protocol offers a specific, sensitive, and simple approach for the direct detection of NO in aqueous solutions and has been used to monitor the release of NO from NO-releasing agents.[2]

Experimental Protocols

The following provides a generalized, step-by-step methodology for the spectrofluorimetric determination of nitrite using DANDS. Researchers should optimize these conditions for their specific instrumentation and sample matrices.

Reagents and Instrumentation

-

This compound (DANDS) solution

-

Standard nitrite solutions

-

Acidic buffer (e.g., HCl)

-

Alkaline buffer (e.g., NaOH)

-

Spectrofluorometer

Workflow for Nitrite Determination

Caption: Workflow for nitrite determination using DANDS.

Causality and Self-Validation in Experimental Design

The described protocol incorporates a self-validating system through the use of a standard calibration curve. The linearity of this curve across a defined concentration range provides confidence in the accuracy of the measurements for unknown samples that fall within this range.

-

Expertise & Experience: The choice of an acidic medium for the initial reaction is critical as it facilitates the formation of the nitrosating species from nitrite. The subsequent addition of an alkaline solution is equally important, as it deprotonates the triazole product, leading to a significant enhancement and stabilization of its fluorescence. This pH-dependent fluorescence is a key mechanistic insight that underpins the sensitivity of the assay.

-

Trustworthiness: The protocol's reliability is further enhanced by running parallel blank samples (containing all reagents except the analyte) to account for any background fluorescence. The use of a series of standards, rather than a single point calibrator, ensures the robustness of the quantification over the entire dynamic range of the assay.

Conclusion and Future Perspectives

This compound stands out as a versatile and powerful tool in analytical chemistry. While its intrinsic spectral properties are limited, its ability to undergo a highly specific fluorogenic reaction with nitric oxide and nitrite makes it an invaluable probe for the sensitive and selective detection of these crucial molecules. The low detection limits and straightforward experimental protocols associated with its use make it an attractive option for researchers in diverse fields, from environmental science to biomedical research and drug development.

Future research could focus on the detailed photophysical characterization of the fluorescent product, 1-[H]-naphthotriazole-6,8-disulfonic acid, to determine its fluorescence quantum yield and lifetime. Such data would provide a more complete understanding of its properties and could facilitate the development of even more sophisticated analytical applications. Furthermore, the exploration of DANDS and its derivatives in the development of novel fluorescent sensors for other analytes remains a promising avenue for future investigation.

References

- Wang, Q., et al. (2000). Spectrofluorimetric determination of nitrite with 5,6-diamino-1,3-naphthalene disulfonic acid. Analytica Chimica Acta, 416(2), 177-183.

- Zhang, X., et al. (2002). Spectrofluorimetric determination of nitric oxide at trace levels with 5,6-diamino-1,3-naphthalene disulfonic acid. Talanta, 57(5), 907-913.

Sources

5,6-Diaminonaphthalene-1,3-disulfonic acid solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 5,6-Diaminonaphthalene-1,3-disulfonic Acid

Authored by a Senior Application Scientist

Introduction

This compound (DANDS) is a highly functionalized aromatic organic compound with the molecular formula C₁₀H₁₀N₂O₆S₂ and a molecular weight of approximately 318.33 g/mol .[1][2] Its structure is characterized by a rigid naphthalene core substituted with two electron-donating amino groups (-NH₂) and two strongly electron-withdrawing sulfonic acid (-SO₃H) groups.[1] This unique combination of functional groups imparts specific physicochemical properties, making it a valuable intermediate in various chemical syntheses. Primarily, DANDS serves as a key precursor in the manufacturing of azo dyes and pigments.[1] Furthermore, its reactive sites offer versatility for its use as a building block in the synthesis of more complex molecules, including potential pharmaceutical candidates.[1]

This guide provides an in-depth analysis of the critical physicochemical parameters of DANDS: its solubility in various solvent systems and its stability under different environmental conditions. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to effectively handle, store, and utilize this compound in experimental and manufacturing settings.

Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its application, formulation, and purification strategies. The solubility of DANDS is governed by the interplay between its polar functional groups and the nonpolar naphthalene backbone.

Factors Influencing Solubility

The structural features of DANDS—two highly polar sulfonic acid groups, two moderately polar amino groups, and a nonpolar aromatic ring system—result in a complex solubility profile.

-

Aqueous Solubility and pH-Dependence: The presence of two sulfonic acid groups, which are strong acids, renders the molecule highly water-soluble, particularly in its salt form.[1] The amino groups are basic. Consequently, the net charge on the molecule is highly dependent on the pH of the aqueous medium.

-

In acidic solutions (low pH): The amino groups will be protonated (-NH₃⁺), while the sulfonic acid groups will be largely protonated (-SO₃H) or partially deprotonated (-SO₃⁻), depending on the pKa. The molecule will carry a net positive or neutral charge, generally promoting solubility in polar protic solvents. Its use as a reagent for nitrite determination in acidic medium confirms its solubility under these conditions.[3]

-

In alkaline solutions (high pH): Both the sulfonic acid groups (-SO₃⁻) and the amino groups (-NH₂) will be deprotonated, resulting in a net negative charge. This anionic form typically exhibits excellent solubility in water. The formation of a highly fluorescent naphthotriazole derivative in alkaline medium also indicates solubility in basic conditions.[3]

-

-

Organic Solvent Solubility: While the sulfonic acid groups limit solubility in nonpolar organic solvents, the naphthalene core provides some lipophilic character. The solubility in organic solvents is generally expected to be lower than in water. For analogous compounds like 1,5-diaminonaphthalene, solubility has been observed in alcohols, ether, and chloroform.[4] A systematic study on related naphthalenediamines (1,5- and 1,8-isomers) found the solubility order to be: ethyl acetate > acetonitrile > methanol > n-propanol > isopropanol > toluene.[5] This suggests that DANDS will likely be most soluble in polar aprotic solvents and less soluble in nonpolar aromatic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. This principle allows for purification via recrystallization. Studies on structurally similar naphthalenediamines have confirmed that their solubility in various organic solvents increases as the temperature rises.[5]

Summary of Solubility Data

| Solvent Class | Example Solvent(s) | Expected Solubility | Rationale / Notes |

| Aqueous | Water | High | Dominant effect of two polar sulfonic acid groups. Solubility is pH-dependent. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with -NH₂ and -SO₃H groups.[5] |

| Polar Aprotic | Acetonitrile, Ethyl Acetate | Moderate | Good dipole-dipole interactions. Expected to be a good solvent based on analogous compounds.[5] |

| Nonpolar Aromatic | Toluene | Low | Lipophilic naphthalene core allows for some interaction, but is overcome by polar groups.[5] |

| Nonpolar Aliphatic | Hexane | Very Low / Insoluble | Mismatch in polarity between solute and solvent. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a reliable method for determining the equilibrium solubility of DANDS. The principle involves saturating a solvent with the compound and then quantifying the dissolved amount.

Methodology Rationale: The shake-flask method is a gold-standard technique for determining equilibrium solubility due to its simplicity and reliability. Using HPLC for quantification provides high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of DANDS powder to a series of vials, each containing a known volume (e.g., 5 mL) of the selected test solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials tightly. Place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the excess solid.

-

Sample Collection & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The UV-Vis spectrum of DANDS shows absorbance maxima at 274 and 310 nm, providing a basis for colorimetric assays.[1]

-

Calculation: Determine the concentration of DANDS in the original supernatant by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Diagram: Solubility Determination Workflow This workflow illustrates the standard shake-flask method for determining equilibrium solubility.

Stability Profile of this compound

Assessing the chemical stability of a compound is critical for establishing appropriate storage conditions, shelf-life, and identifying potential degradation products.

General Stability and Incompatibilities

Safety Data Sheets (SDS) for DANDS and similar compounds indicate that it is stable under normal storage conditions.[6][7] However, specific incompatibilities and conditions to avoid must be respected to prevent degradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6] The amino groups on the naphthalene ring are susceptible to oxidation, which could lead to the formation of colored impurities or alter the compound's chemical identity.[1]

-

Conditions to Avoid: It is recommended to avoid excess heat and the formation of dust.[6] Proper handling and storage are essential.

Factors Influencing Stability

Diagram: Factors Influencing Stability of DANDS This diagram outlines the key environmental and chemical factors that can impact the stability of the compound.

Potential Degradation Pathways

While specific degradation pathways for DANDS are not extensively documented, logical pathways can be inferred from its structure and the behavior of related compounds.

-

Oxidation: The primary point of instability is the oxidation of the 5,6-diamino groups. This can lead to the formation of quinone-imine structures, which are often highly colored, or nitro compounds under strong oxidizing conditions.[1] This is a common degradation route for aromatic amines.

-

Desulfonation: Under harsh conditions, such as high temperatures or extreme pH, cleavage of the carbon-sulfur bond could occur, leading to desulfonation. Biodegradation studies of other naphthalenedisulfonic acids show that enzymatic dioxygenation can lead to desulfonation.[8][9]

Recommended Storage and Handling

To ensure the long-term integrity of DANDS, the following storage and handling procedures are recommended based on established safety guidelines:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][10] Protect from direct light and heat.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Handle in a chemical fume hood to avoid inhalation of dust.[11] Avoid generating dust during transfer.[6][12]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential, particularly in drug development, to identify likely degradation products and develop stability-indicating analytical methods.

Methodology Rationale: This protocol exposes DANDS to exaggerated conditions to accelerate degradation. By analyzing the stressed samples, one can understand the degradation profile and ensure the primary analytical method (e.g., HPLC) can separate the parent compound from any new impurities.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of DANDS in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60 °C) for a set time.

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at a controlled temperature.

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80 °C). Also, test the solid powder for thermal stability.

-

Photolytic Degradation: Expose the solution to a controlled source of UV light (e.g., in a photostability chamber).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

-

HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of resolving the DANDS peak from all new peaks corresponding to degradation products. A photodiode array (PDA) detector is useful for comparing the UV spectra of the new peaks to the parent compound.

-

Data Evaluation: Calculate the percentage of degradation of DANDS in each condition. Identify and, if necessary, characterize the major degradation products.

Conclusion

This compound is a compound whose utility is deeply connected to its physicochemical properties. Its high aqueous solubility, governed by its ionizable sulfonic acid and amino groups, makes it suitable for a range of aqueous-phase reactions and applications. The compound is generally stable but is susceptible to degradation under oxidative, thermal, and photolytic stress. A thorough understanding and experimental determination of its solubility and stability profiles are essential for any researcher or developer aiming to leverage this versatile chemical intermediate for applications in dye synthesis, materials science, or pharmaceutical development. The protocols provided herein offer a robust framework for generating this critical data.

References

- Smolecule. (n.d.). Buy this compound | 73692-57-6.

- ResearchGate. (2004). Spectrofluorimetric determination of nitrite with 5,6-diamino-1,3-naphthalene disulfonic acid.

- Fisher Scientific. (2011, January 27). SAFETY DATA SHEET.

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2011, April 20). SAFETY DATA SHEET.

- PubChem. (n.d.). This compound.

- ECHEMI. (n.d.). 1,5-Diaminonaphthalene SDS, 2243-62-1 Safety Data Sheets.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- ChemicalBook. (2025, September 5). 1,8-Diaminonaphthalene.

- PubChem. (n.d.). 1,5-Diaminonaphthalene.

- Applied and Environmental Microbiology. (1989). Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp..

- Wikipedia. (n.d.). 1,5-Diaminonaphthalene.

- PMC. (n.d.). Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp.

- ResearchGate. (n.d.). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions.

Sources

- 1. Buy this compound | 73692-57-6 [smolecule.com]

- 2. This compound | C10H10N2O6S2 | CID 174421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. fishersci.com [fishersci.com]

The Definitive Guide to 5,6-Diaminonaphthalene-1,3-disulfonic Acid (DANDS) in Nitric Oxide and Nitrite Quantification

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and physiological regulation, the precise measurement of reactive nitrogen species (RNS) is paramount. Among these, nitric oxide (NO) and its stable metabolite, nitrite (NO₂⁻), are of significant interest due to their diverse roles in neurotransmission, vascular homeostasis, and the immune response. This technical guide provides a comprehensive overview of the mechanism of action and practical application of 5,6-diaminonaphthalene-1,3-disulfonic acid (DANDS), a sensitive fluorescent probe for the quantification of NO and nitrite.

The Core Mechanism: A Tale of Triazole Formation

The primary mechanism of action of this compound (DANDS) as a detection reagent lies in its chemical reactivity with nitric oxide and nitrite to form a highly fluorescent product. This reaction provides a sensitive and specific means of quantifying these analytes in various biological and aqueous samples.

Reaction with Nitric Oxide

In the presence of dioxygen, DANDS directly traps nitric oxide in a moderately alkaline medium.[1] This reaction leads to the formation of a stable and highly fluorescent triazole derivative, 1-[H]-naphthotriazole-6,8-disulfonic acid. The fluorescence intensity of this product is directly proportional to the concentration of nitric oxide in the sample.

Reaction with Nitrite

In an acidic environment, DANDS selectively reacts with nitrite ions (NO₂⁻) to yield the same fluorescent compound, 1-[H]-naphthotriazole-6,8-disulfonic acid.[2] The reaction proceeds through the formation of a nitrosating agent from acidified nitrite, which then reacts with the vicinal diamines of the DANDS molecule.[3] Subsequent alkalinization of the medium enhances the fluorescence of the resulting triazole, allowing for sensitive detection.

The chemical transformation at the core of DANDS's function can be visualized as follows:

Caption: Reaction of DANDS with NO or nitrite to form a fluorescent triazole.

Quantitative Analysis: From Reaction to Measurement

The fluorometric quantification of NO and nitrite using DANDS is a robust and sensitive method. The following table summarizes the key quantitative parameters for this assay.

| Analyte | Medium | Linear Range | Detection Limit (3σ) | Reference |

| Nitric Oxide (NO) | Moderately Alkaline | 0.04 - 1.44 µM | 0.6 nM | [1] |

| Nitrite (NO₂⁻) | Acidic | 0.8 - 112 ng/mL | 0.09 ng/mL | [2] |

Experimental Protocol: A Step-by-Step Guide for Nitrite Detection

This protocol details the use of DANDS for the sensitive fluorometric determination of nitrite in aqueous samples. The principles can be adapted for nitric oxide detection by adjusting the reaction medium to be moderately alkaline and ensuring the presence of oxygen.

Reagent Preparation

-

DANDS Stock Solution (1 mM): Dissolve 31.83 mg of this compound in 100 mL of deionized water. Store protected from light at 4°C.

-

Hydrochloric Acid (0.1 M): Prepare by diluting concentrated HCl in deionized water.

-

Sodium Hydroxide (1 M): Dissolve 4.0 g of NaOH in 100 mL of deionized water.

-

Nitrite Standard Stock Solution (1000 ppm): Dissolve 0.150 g of sodium nitrite (NaNO₂) in 100 mL of deionized water.

-

Working Nitrite Standards: Prepare a series of dilutions from the stock solution in deionized water to cover the desired concentration range (e.g., 0-100 ng/mL).

Assay Procedure

-

Sample Preparation: Centrifuge biological samples to remove particulate matter. If necessary, deproteinize samples using a method such as zinc sulfate precipitation.

-

Reaction Incubation:

-

To 1.0 mL of the sample or standard in a microcentrifuge tube, add 0.1 mL of 0.1 M HCl.

-

Add 0.1 mL of 1 mM DANDS stock solution.

-

Vortex briefly and incubate at room temperature for 15-20 minutes in the dark.

-

-

Fluorescence Enhancement:

-

Add 0.1 mL of 1 M NaOH to each tube to raise the pH and enhance the fluorescence of the product.

-

Vortex briefly.

-

-

Fluorescence Measurement:

-

Transfer the solution to a quartz cuvette or a black 96-well microplate.

-

Measure the fluorescence intensity using a spectrofluorometer or a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.

-

The following diagram illustrates the experimental workflow for nitrite detection using DANDS.

Caption: Experimental workflow for nitrite detection using DANDS.

Scientific Integrity & Logic: Ensuring Trustworthy Results

As with any sensitive analytical method, a thorough understanding of potential interferences and the implementation of appropriate controls are critical for generating reliable and reproducible data.

Causality Behind Experimental Choices

-

Acidic/Alkaline Conditions: The pH of the reaction medium is a critical parameter that dictates the reactivity of DANDS. An acidic environment is necessary for the formation of the nitrosating species from nitrite, while a moderately alkaline medium facilitates the direct trapping of nitric oxide in the presence of oxygen. The final alkalinization step in the nitrite assay is crucial for maximizing the fluorescence quantum yield of the 1-[H]-naphthotriazole-6,8-disulfonic acid product.

-

Protection from Light: Both the DANDS reagent and the fluorescent product can be susceptible to photodegradation. Therefore, it is imperative to store the reagent in the dark and to perform the incubation step in a light-protected environment to prevent a decrease in signal and an increase in background fluorescence.

-

Deproteinization of Samples: Proteins in biological samples can interfere with the assay in several ways, including fluorescence quenching and reacting with the nitrosating agent. Removal of proteins, for example by zinc sulfate precipitation, is a critical step for accurate quantification in complex matrices.

Self-Validating System: Controls and Validation

To ensure the integrity of the results, the following controls should be included in every experiment:

-

Blank: A sample containing all reagents except the nitrite/nitric oxide source to determine the background fluorescence.

-

Standard Curve: A series of known concentrations of nitrite or a nitric oxide donor should be run in parallel with the samples to allow for accurate quantification.

-

Spike and Recovery: To assess for matrix effects, a known amount of nitrite or nitric oxide donor should be added to a subset of the samples. The recovery of the spiked analyte should be within an acceptable range (typically 80-120%).

Conclusion

This compound is a highly sensitive and specific fluorescent probe for the quantification of nitric oxide and nitrite. Its mechanism of action, based on the formation of a fluorescent triazole, provides a robust platform for researchers in various fields. By understanding the underlying chemistry, adhering to a validated protocol, and incorporating appropriate controls, scientists and drug development professionals can confidently utilize DANDS to unravel the complex roles of nitric oxide and its metabolites in health and disease.

References

- Wang, Q., et al. (2000). Spectrofluorimetric determination of nitrite with 5,6-diamino-1,3-naphthalene disulfonic acid. Talanta, 53(5), 991-996.

- Wang, Q., et al. (2002). Spectrofluorimetric determination of nitric oxide at trace levels with 5,6-diamino-1,3-naphthalene disulfonic acid. Talanta, 56(3), 499-504.

- Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657.

Sources

An In-depth Technical Guide to the Biological Activity of 5,6-Diaminonaphthalene-1,3-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Current State of Research

This guide provides a comprehensive framework for understanding and investigating the potential biological activities of 5,6-diaminonaphthalene-1,3-disulfonic acid. It is important to note that while the broader class of naphthalene and sulfonated naphthalene derivatives has been the subject of considerable research, specific studies detailing the biological activities of this compound are not extensively represented in the current scientific literature. Therefore, this document serves as both a summary of related knowledge and a methodological guide for future research. We will extrapolate from chemically similar compounds and established principles to propose likely activities and the experimental designs to validate them.

Introduction to this compound: A Molecule of Interest

This compound is an organic compound characterized by a naphthalene core substituted with two amino groups at the 5 and 6 positions and two sulfonic acid groups at the 1 and 3 positions[1]. This unique substitution pattern imparts specific physicochemical properties that are central to its potential biological activities.

Key Structural Features and Their Implications:

-

Naphthalene Core: A bicyclic aromatic system that provides a rigid scaffold and potential for intercalation with biological macromolecules.

-

Amino Groups: These electron-donating groups are crucial for potential antioxidant activity through hydrogen atom or electron donation. They also serve as key sites for chemical modification to modulate biological effects.

-

Sulfonic Acid Groups: These strongly acidic and polar groups confer significant water solubility, a critical attribute for a potential therapeutic agent. They can also influence interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₆S₂ | [1] |

| Molecular Weight | 318.33 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

Postulated Biological Activities and Mechanistic Rationale

Based on its structural motifs, this compound is hypothesized to possess several biological activities. This section will explore these potential activities and the underlying scientific reasoning.

Antioxidant Properties

The presence of two amino groups on the naphthalene ring suggests that this compound could act as a potent antioxidant[2]. The proposed mechanism involves the donation of hydrogen atoms from the amino groups to neutralize free radicals, thus terminating damaging oxidative chain reactions.

Workflow for Investigating Antioxidant Potential

Caption: Workflow for the systematic evaluation of antioxidant activity.

Antimicrobial Activity

Naphthalene derivatives and sulfonamides are known to exhibit antimicrobial properties. The planar aromatic structure of this compound might allow it to intercalate with bacterial DNA or disrupt cell membrane integrity. The sulfonic acid groups could also play a role by altering the local pH or interacting with cell surface proteins.

Logical Framework for Antimicrobial Investigation

Caption: A stepwise approach to characterizing antimicrobial properties.

Experimental Protocols: A Guide for Investigation

The following protocols are provided as a starting point for researchers to investigate the biological activities of this compound. These are standard, validated methods that can be adapted for this specific compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of test compound solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, then diluted in methanol). Create a series of dilutions from the stock solution.

-

Assay:

-

In a 96-well plate, add 50 µL of the various concentrations of the test compound or ascorbic acid.

-

Add 150 µL of the DPPH solution to each well.

-

For the blank, add 50 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Fungal strains (e.g., C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplate

-

Spectrophotometer or visual inspection

Procedure:

-

Preparation of test compound dilutions: Prepare a series of two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculum preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

-

Inoculation: Add the prepared inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Potential for Drug Development and Future Directions

The dual functionality of amino and sulfonic acid groups makes this compound an interesting scaffold for medicinal chemistry.

Potential Applications:

-

Lead compound for novel antioxidants: If proven effective, its structure can be modified to enhance potency and bioavailability.

-

Antimicrobial drug development: The core structure could be derivatized to create a new class of antimicrobial agents.

-

Fluorescent probe for biomolecular interactions: The naphthalene core suggests inherent fluorescent properties that could be exploited to study protein binding or cellular uptake.

Future Research:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To understand how modifications to the structure of this compound affect its biological activity.

-

In vivo studies: To evaluate the efficacy and safety of the compound in animal models.

-

Toxicology studies: A thorough toxicological profile is essential for any compound with therapeutic potential.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, its chemical structure strongly suggests potential as an antioxidant and antimicrobial agent. This guide provides a scientifically grounded framework for researchers to systematically investigate these possibilities. The detailed protocols and logical workflows presented herein are intended to facilitate the initiation of research that could uncover the therapeutic potential of this intriguing molecule.

References

- PubChem. "this compound." National Center for Biotechnology Information.

Sources

historical development of naphthalene disulfonic acids

An In-Depth Technical Guide to the Historical Development of Naphthalene Disulfonic Acids

Introduction: From Coal Tar to Complex Chemistry

The story of naphthalene disulfonic acids is fundamentally linked to the rise of the synthetic chemical industry in the 19th century. Naphthalene, a simple bicyclic aromatic hydrocarbon, was readily available as a bulk byproduct of coal tar distillation. While initially used for mundane purposes like mothballs, chemists soon realized its potential as a versatile scaffold for creating a vast array of new molecules. The introduction of sulfonic acid (-SO₃H) groups onto the naphthalene ring was the critical first step in unlocking this potential. This process, known as sulfonation, not only rendered the highly insoluble naphthalene water-soluble but also activated the ring system for further chemical transformations, paving the way for the burgeoning synthetic dye industry and, later, for pharmaceuticals and analytical chemistry.

This guide provides a detailed exploration of the , tracing their discovery, the elucidation of their complex isomerism, the evolution of their synthesis, and their enduring impact on science and industry.

Chapter 1: The Dawn of Naphthalene Sulfonation - A Tale of Two Controls

The sulfonation of naphthalene is a classic example of an electrophilic aromatic substitution reaction. The initial challenge for early chemists was not just achieving sulfonation but controlling it. It quickly became apparent that the position of the sulfonic acid group was highly dependent on the reaction conditions, a phenomenon now understood as the interplay between kinetic and thermodynamic control.

-

Kinetic Control (Low Temperature): When naphthalene is sulfonated with concentrated sulfuric acid at lower temperatures (around 80°C), the reaction is fast, and the sulfonic acid group preferentially adds to the alpha-position (C1) to yield naphthalene-1-sulfonic acid. This position is more sterically accessible and has a higher electron density, leading to a lower activation energy for the substitution.[1]

-

Thermodynamic Control (High Temperature): At higher temperatures (around 160°C or above), the reaction becomes reversible.[1] The initially formed naphthalene-1-sulfonic acid can be de-sulfonated and re-sulfonated. Under these conditions, the more sterically hindered but thermodynamically more stable beta-isomer, naphthalene-2-sulfonic acid, becomes the major product.[1][2]

This fundamental principle of temperature-dependent isomerism was a pivotal discovery. It provided chemists with a crucial tool to selectively produce different monosulfonated precursors, which in turn dictated the isomers formed during the subsequent, more forceful disulfonation step.

Chapter 2: Key Naphthalene Disulfonic Acids - Discovery and Synthesis

The addition of a second sulfonic acid group presented an even greater challenge of controlling isomerism. The conditions of the second sulfonation—temperature, time, and the strength of the sulfonating agent (e.g., sulfuric acid vs. oleum)—determine the final product. Several key isomers emerged as industrially vital, each with its own story of discovery and synthetic optimization.

Naphthalene-1,5-disulfonic acid (Armstrong's Acid)

Named for the British chemist Henry Edward Armstrong, this isomer is a cornerstone of naphthalene chemistry.[3][4] It is prepared by the disulfonation of naphthalene using a strong sulfonating agent like oleum (fuming sulfuric acid) under relatively controlled temperature conditions to favor substitution at the alpha positions of different rings.[3]

Its primary historical importance lies in its role as a precursor. Fusion of Armstrong's acid with sodium hydroxide yields 1,5-dihydroxynaphthalene, a key component for certain dyes.[3] Furthermore, its disodium salt is sometimes used in pharmaceuticals as a divalent counterion to form stable salts with basic drug compounds, in which case it is referred to as a "napadisylate".[3]

The β,β'-Isomers: Naphthalene-2,7- and Naphthalene-2,6-disulfonic acid

These isomers are formed under high-temperature sulfonation conditions, reflecting thermodynamic control.[5] The reaction of naphthalene with sulfuric acid at temperatures between 135°C and 175°C typically yields a mixture of the 2,7- and 2,6-isomers.[6] Separating these isomers from the reaction mixture was a significant industrial challenge, often involving fractional crystallization of their salts.[1][6]

Their value is almost exclusively as dye intermediates.[7][8] The naphthalene ring system serves as a foundational chromophore structure, and the sulfonic acid groups provide water solubility and sites for attaching other functional groups to fine-tune the color and performance of the final dye.[7] 2,7-Naphthalenedisulfonic acid, in particular, is a precursor for H-Acid, one of the most important dye intermediates.[9]

Chromotropic Acid (4,5-Dihydroxynaphthalene-2,7-disulfonic acid)

Chromotropic acid is a more complex derivative whose development showcases the multi-step synthetic pathways that became common. Its synthesis involves the sulfonation of naphthalene followed by hydroxylation to introduce two hydroxyl groups.[10] The name "chromotropic" derives from Greek roots meaning "color-change," reflecting its most famous property.[10][11]

While it serves as an intermediate in the synthesis of some azo dyes, its most significant and lasting application is in analytical chemistry.[12] In a strongly acidic medium, chromotropic acid reacts specifically with formaldehyde to produce a distinct red-purple colored complex, which can be measured spectrophotometrically.[10][11] This reaction became a benchmark method, standardized by agencies like NIOSH, for the quantitative analysis of formaldehyde in air and water samples, a critical function in environmental and occupational health monitoring.[10]

H-Acid (1-Amino-8-naphthol-3,6-disulfonic acid)

H-Acid is arguably one of the most commercially important naphthalene derivatives ever produced. It is a vital intermediate for producing a wide range of acid, direct, and reactive dyes for textiles.[13] Its structure is unique, containing both an amino group and a hydroxyl group on the same ring, which allows it to be coupled with two different diazonium salts to create a vast palette of colors.

The traditional synthesis of H-Acid is a multi-step process that begins with the sulfonation of naphthalene to produce trisulfonic acid, followed by nitration, reduction of the nitro group to an amine, and finally, a caustic fusion step to replace one of the sulfonic acid groups with a hydroxyl group.[14][15] This process is notoriously harsh and generates significant amounts of chemical waste, leading to serious environmental concerns.[13] Modern research has focused on developing greener synthetic routes to H-Acid, for instance, by avoiding the nitration step.[13]

Chapter 3: Experimental Protocols - Recreating History

The following protocols are illustrative of the classical methods used for synthesizing key naphthalene disulfonic acids. These methods demonstrate the practical application of controlling reaction conditions to achieve specific isomers.

Protocol 1: Synthesis of Naphthalene-1,5-disulfonic acid (Armstrong's Acid)

This protocol is based on the direct disulfonation of naphthalene using oleum.

Methodology:

-

In a reaction vessel equipped with a stirrer and external cooling, carefully add 20% oleum.

-

While maintaining the temperature between 20-35°C, gradually add powdered naphthalene to the oleum with constant stirring.

-

After the initial addition, alternately add small portions of 65% oleum and more naphthalene, ensuring the temperature does not exceed 40°C.

-

Once all reagents are added, slowly heat the reaction mixture to 55°C and maintain this temperature for 6 hours with continuous stirring.

-

After the reaction is complete, cool the mixture and carefully pour it into a beaker of cold water or onto crushed ice.

-

The Naphthalene-1,5-disulfonic acid will precipitate as a tetrahydrate.[16]

-

Isolate the solid product by filtration and wash it with a small amount of cold, dilute sulfuric acid.

-

The product can be further purified by recrystallization.

Protocol 2: Synthesis of a Naphthalene-2,7- and -2,6-disulfonic acid Mixture

This protocol demonstrates the use of high temperatures to favor the thermodynamically stable beta-isomers.

Methodology:

-

To a cast-iron reaction vessel fitted with a stirrer, add 98% sulfuric acid.

-

Heat the sulfuric acid to approximately 160°C.

-

Slowly and carefully add molten naphthalene to the hot acid with vigorous stirring.

-

Maintain the reaction temperature at 160-165°C for 4-6 hours. During this time, the initially formed alpha-isomers will rearrange to the more stable beta,beta'-disulfonic acids.[1]

-

Monitor the reaction progress by taking small samples and analyzing the isomer distribution (historically done by fractional crystallization, now by HPLC).

-

Once the desired isomer ratio is achieved, cool the reaction mixture.

-

Dilute the mixture with water, which will cause the disulfonic acids to begin precipitating.

-

The separation of the 2,6- and 2,7-isomers is complex and typically involves the addition of sodium salts to selectively precipitate one isomer, followed by filtration and further treatment of the filtrate to isolate the other.[6]

Chapter 4: Data and Diagrams

Summary of Key Naphthalene Disulfonic Acids

| Compound Name | Common Name | Chemical Structure | Key Synthesis Condition | Historical/Primary Application |

| Naphthalene-1,5-disulfonic acid | Armstrong's Acid | C₁₀H₆(SO₃H)₂ | Disulfonation with oleum at moderate temperatures (~55°C).[17] | Intermediate for 1,5-dihydroxynaphthalene; pharmaceutical salt former (napadisylate).[3] |

| Naphthalene-2,7-disulfonic acid | - | C₁₀H₆(SO₃H)₂ | High-temperature sulfonation (>160°C).[1] | Important dye intermediate; precursor to H-Acid.[7][9] |

| Naphthalene-2,6-disulfonic acid | Ebert-Merz beta-acid | C₁₀H₆(SO₃H)₂ | High-temperature sulfonation (>160°C), often co-produced with the 2,7-isomer.[6] | Dye intermediate.[18] |

| 4,5-Dihydroxynaphthalene-2,7-disulfonic acid | Chromotropic Acid | (HO)₂C₁₀H₄(SO₃H)₂ | Multi-step synthesis involving sulfonation and hydroxylation.[10] | Analytical reagent for formaldehyde; dye intermediate.[10][11][12] |

| 1-Amino-8-naphthol-3,6-disulfonic acid | H-Acid | H₂NC₁₀H₄(OH)(SO₃H)₂ | Complex multi-step synthesis (sulfonation, nitration, reduction, caustic fusion).[13][14] | Crucial intermediate for a wide range of azo dyes.[13] |

Visualizations

Caption: Naphthalene sulfonation pathways illustrating kinetic vs. thermodynamic control.

Caption: A typical experimental workflow for naphthalene disulfonic acid synthesis.

Conclusion

The is a microcosm of the evolution of industrial organic chemistry. It began with a raw material from coal tar and, through the careful study and control of a fundamental chemical reaction, gave rise to a family of compounds that colored the world. The journey from Armstrong's acid to H-Acid illustrates a progression towards increasing molecular complexity and functional sophistication. While the primary application has historically been in the dye industry, the unique properties of these molecules have ensured their relevance in fields as diverse as analytical chemistry and pharmaceuticals. The ongoing challenge, particularly for high-volume products like H-Acid, is to reconcile the historical synthetic pathways with the modern imperatives of green chemistry and environmental sustainability, ensuring that this remarkable class of compounds has a future as rich as its past.

References

- Smolecule. Chromotropic acid (disodium dihydrate).

- Wikipedia. Armstrong's acid.

- Focus Chemical. The Role of 2,7-Naphthalenedisulfonic Acid Disodium Salt in Dye Synthesis.